1-Chloro-2,6-dimethylpiperidine

Description

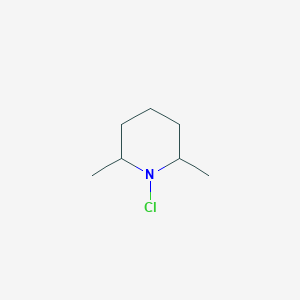

1-Chloro-2,6-dimethylpiperidine is a substituted piperidine derivative featuring a chlorine atom at the 1-position and methyl groups at the 2- and 6-positions. Piperidines are six-membered heterocyclic amines with widespread applications in medicinal chemistry due to their structural versatility and bioactivity .

Properties

CAS No. |

6830-30-4 |

|---|---|

Molecular Formula |

C7H14ClN |

Molecular Weight |

147.64 g/mol |

IUPAC Name |

1-chloro-2,6-dimethylpiperidine |

InChI |

InChI=1S/C7H14ClN/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5H2,1-2H3 |

InChI Key |

VSBGCCJGVVODBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dimethylpiperidine can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of 1-chloro-2,6-dimethylpiperidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-dimethylpiperidine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted piperidines.

Oxidation: N-oxides and other oxidized derivatives.

Reduction: 2,6-dimethylpiperidine.

Scientific Research Applications

1-Chloro-2,6-dimethylpiperidine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Employed in studies to understand its interactions with biological targets.

Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,6-dimethylpiperidine involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, the piperidine ring can interact with biological receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of piperidine derivatives are highly dependent on substituents. Below is a comparison of key structural analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Chlorine Position : In 1-Chloro-2,6-dimethylpiperidine, the chlorine at the 1-position may facilitate nucleophilic substitution reactions, whereas in 1-Chloro-2,4-dinitrobenzene , the chlorine is less reactive due to electron-withdrawing nitro groups.

- Methyl vs. Aromatic Groups : Methyl groups (electron-donating) increase lipophilicity compared to bulky phenyl substituents (e.g., in 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine ), which may enhance binding to hydrophobic biological targets.

Physical and Chemical Properties

Solubility and Stability:

- 1-Chloro-2,6-dimethylpiperidine : Likely soluble in organic solvents (inferred from methyl groups enhancing lipophilicity). Stability data is unavailable.

- 1-Chloro-2,4-dinitrobenzene : Insoluble in water; soluble in benzene, ether, and alcohols. High stability due to aromatic nitro groups.

- 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine : Crystallizes in a monoclinic system (space group P21/c), suggesting stable solid-state packing.

Toxicity:

- 1-Chloro-2,4-dinitrobenzene : Highly toxic (rat oral LD₅₀ = 1070 mg/kg; causes contact dermatitis and aquatic toxicity).

- Piperidine Derivatives : Generally less toxic; for example, 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine is designed for biological evaluation without reported acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.